An In-depth Technical Guide to N-(2,2,2-trifluoroethyl)piperidin-4-amine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-(2,2,2-trifluoroethyl)piperidin-4-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
N-(2,2,2-trifluoroethyl)piperidin-4-amine is a fluorinated organic compound that has garnered interest within the medicinal chemistry and drug discovery sectors. The incorporation of a trifluoroethyl group onto the piperidine scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in the design of novel therapeutic agents.[1][2] The piperidine ring, a common scaffold in many pharmaceuticals, provides a versatile framework for structural modification to optimize drug-like properties.[3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of N-(2,2,2-trifluoroethyl)piperidin-4-amine, offering a valuable resource for researchers in the field.
Chemical Structure and Properties
N-(2,2,2-trifluoroethyl)piperidin-4-amine is characterized by a piperidine ring substituted at the 4-position with an amino group and at the 1-position with a 2,2,2-trifluoroethyl group.
Molecular Formula: C₇H₁₃F₃N₂[4]
CAS Number: 187217-99-8[4]
Molecular Weight: 182.19 g/mol [4]
The chemical structure can be visualized as follows:
Caption: 2D structure of N-(2,2,2-trifluoroethyl)piperidin-4-amine.
Physicochemical Properties
A summary of the key physicochemical properties of N-(2,2,2-trifluoroethyl)piperidin-4-amine is presented in the table below. It is important to note that many of these properties are computationally predicted and should be confirmed by experimental data where possible.
| Property | Value | Source |
| Molecular Weight | 182.19 g/mol | PubChem[4] |
| Molecular Formula | C₇H₁₃F₃N₂ | PubChem[4] |
| XLogP3 (Predicted) | 1.0 | PubChem[4] |
| pKa (Predicted) | 9.91 ± 0.20 | ChemicalBook |
| Boiling Point (Predicted) | 161.8 ± 40.0 °C | ChemicalBook |
| Density (Predicted) | 1.145 ± 0.06 g/cm³ | ChemicalBook |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring, the methylene protons of the trifluoroethyl group, and the protons of the primary amine. The protons on the piperidine ring would appear as complex multiplets in the aliphatic region. The methylene protons adjacent to the trifluoromethyl group would likely appear as a quartet due to coupling with the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the piperidine ring, the methylene carbon of the trifluoroethyl group, and the carbon bearing the trifluoromethyl group. The carbon of the CF₃ group would exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the trifluoroethyl group and fragmentation of the piperidine ring.
Synthesis of N-(2,2,2-trifluoroethyl)piperidin-4-amine
The synthesis of N-(2,2,2-trifluoroethyl)piperidin-4-amine is most logically achieved through a two-step process involving a reductive amination followed by a deprotection step. This synthetic strategy is widely employed for the preparation of N-substituted piperidines.[5][6]
Synthetic Workflow Overview
Caption: General synthetic workflow for N-(2,2,2-trifluoroethyl)piperidin-4-amine.
Step 1: Reductive Amination
The initial step involves the reductive amination of a protected piperidone, typically N-Boc-4-piperidone, with 2,2,2-trifluoroethylamine. The tert-butyloxycarbonyl (Boc) group serves to protect the piperidine nitrogen from participating in the reaction.
Protocol:
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 2,2,2-trifluoroethylamine (1.1-1.5 eq).
-
Imine Formation: Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine or enamine.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-2.0 eq), portion-wise to the reaction mixture. Sodium triacetoxyborohydride is often preferred due to its selectivity and tolerance of various functional groups.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, tert-butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate, can be purified by column chromatography on silica gel if necessary.
Step 2: Boc Deprotection
The final step is the removal of the Boc protecting group to yield the desired primary amine. This is typically achieved under acidic conditions.[7][8][9]
Protocol:
-
Reaction Setup: Dissolve the purified tert-butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate from the previous step in a suitable solvent such as dichloromethane (DCM).
-
Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane or methanol.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The deprotection is usually complete within a few hours.
-
Workup: Upon completion, remove the solvent and excess acid under reduced pressure. If a salt of the product is desired, it can be isolated at this stage. To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide or sodium carbonate) to a pH > 10.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield N-(2,2,2-trifluoroethyl)piperidin-4-amine. Further purification can be achieved by distillation or crystallization if required.
Applications in Drug Discovery and Medicinal Chemistry
While specific, published biological data for N-(2,2,2-trifluoroethyl)piperidin-4-amine is limited, its structural motifs suggest its potential as a valuable building block in the synthesis of more complex molecules with therapeutic potential.
The trifluoroethyl group is a well-established bioisostere for other alkyl groups and can impart desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets.[1] The presence of the primary amine at the 4-position of the piperidine ring provides a key functional handle for further chemical modifications. This amine can be readily derivatized to form amides, sulfonamides, or secondary and tertiary amines, allowing for the exploration of a wide range of chemical space in drug discovery programs.
Patents in the field of medicinal chemistry often describe the use of similar fluorinated piperidine derivatives as intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, N-trifluoroethylated piperidine moieties have been incorporated into molecules targeting a variety of receptors and enzymes.[10] The title compound is a plausible intermediate for the synthesis of novel compounds with potential activity in areas such as central nervous system disorders, inflammation, and oncology.
Safety and Handling
Based on the GHS classification from supplier data, N-(2,2,2-trifluoroethyl)piperidin-4-amine is considered harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
N-(2,2,2-trifluoroethyl)piperidin-4-amine is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through a reductive amination and deprotection sequence. The presence of both the trifluoroethyl group and a reactive primary amine on a piperidine scaffold makes it an attractive starting material for the synthesis of novel compounds with potentially enhanced pharmacological properties. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
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